molecular formula C11H8O4 B13336636 3-(3-Methoxy-3-oxoprop-1-yn-1-yl)benzoic acid CAS No. 2098040-74-3

3-(3-Methoxy-3-oxoprop-1-yn-1-yl)benzoic acid

Cat. No.: B13336636
CAS No.: 2098040-74-3
M. Wt: 204.18 g/mol
InChI Key: BZMOFCGKKRTCAP-UHFFFAOYSA-N
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Description

3-(3-Methoxy-3-oxoprop-1-yn-1-yl)benzoic acid is an organic compound with the molecular formula C11H8O4 It is a derivative of benzoic acid, featuring a methoxy group and an oxopropynyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methoxy-3-oxoprop-1-yn-1-yl)benzoic acid can be achieved through a domino-reaction involving easily available starting materials. One such method involves the reaction of 1-benzyl-2-(1-naphthyl)-4,5-dihydro-1H-imidazole with methyl propiolate . This reaction proceeds under mild conditions and yields the desired product in high purity and yield.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

3-(3-Methoxy-3-oxoprop-1-yn-1-yl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the oxopropynyl group to an alcohol or alkane.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

3-(3-Methoxy-3-oxoprop-1-yn-1-yl)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3-Methoxy-3-oxoprop-1-yn-1-yl)benzoic acid involves its interaction with molecular targets and pathways within biological systems. The compound’s functional groups allow it to participate in various biochemical reactions, potentially affecting enzyme activity, signal transduction, and gene expression. detailed studies on its specific molecular targets and pathways are limited.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Methoxy-3-oxoprop-1-yn-1-yl)benzoic acid is unique due to its specific functional groups, which confer distinct reactivity and potential applications. Its methoxy and oxopropynyl groups enable it to participate in a wide range of chemical reactions, making it a versatile compound for research and industrial purposes.

Properties

CAS No.

2098040-74-3

Molecular Formula

C11H8O4

Molecular Weight

204.18 g/mol

IUPAC Name

3-(3-methoxy-3-oxoprop-1-ynyl)benzoic acid

InChI

InChI=1S/C11H8O4/c1-15-10(12)6-5-8-3-2-4-9(7-8)11(13)14/h2-4,7H,1H3,(H,13,14)

InChI Key

BZMOFCGKKRTCAP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C#CC1=CC(=CC=C1)C(=O)O

Origin of Product

United States

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